molecular formula C13H11ClFNO2 B2810428 3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone CAS No. 303144-58-3

3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone

Cat. No.: B2810428
CAS No.: 303144-58-3
M. Wt: 267.68
InChI Key: TXSZKHYGGCIDOC-UHFFFAOYSA-N
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Description

Chemical Name: 1-Benzyl-3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-4(1H)-pyridinone CAS No.: 303144-74-3 Molecular Formula: C₂₀H₁₇ClFNO₂ Molecular Weight: 357.81 g/mol Key Properties:

  • Density: 1.30 ± 0.1 g/cm³
  • Boiling Point: 505.5 ± 50.0 °C
  • pKa: 1.54 ± 0.10 Structure: The compound features a pyridinone core substituted at position 3 with a 2-chloro-6-fluorobenzyloxy group, at position 2 with a methyl group, and at position 1 with a benzyl group.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO2/c1-8-13(12(17)5-6-16-8)18-7-9-10(14)3-2-4-11(9)15/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSZKHYGGCIDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)OCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone typically involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 2-methyl-4(1H)-pyridinone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infectious diseases and cancer.

    Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interfere with the function of receptors on cell surfaces, leading to changes in cellular processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key differences between the target compound and analogous pyridinones:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity/Notes Reference
3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone (Target) C₂₀H₁₇ClFNO₂ 357.81 1-Benzyl, 2-methyl, 3-(2-chloro-6-fluorobenzyloxy) Higher lipophilicity; potential herbicidal/antifungal activity
Fluridone C₁₉H₁₄F₃NO 329.31 1-Methyl, 3-phenyl, 5-[3-(trifluoromethyl)phenyl] Herbicide (inhibits carotenoid biosynthesis); commercial use in aquatic weed control
3-Chloro-4-[(2,4-difluorobenzyl)oxy]-6-methyl-2(1H)-pyridinone C₁₃H₁₀ClF₂NO₂ 285.67 3-Chloro, 4-(2,4-difluorobenzyloxy), 6-methyl Enhanced solubility due to difluoro substitution; unconfirmed bioactivity
3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone C₁₉H₁₇ClFN₃O₂ 381.81 1-[3-(imidazolyl)propyl], 3-(2-chloro-6-fluorobenzyl), 4-hydroxy Discontinued product; imidazole moiety suggests potential antifungal/antimicrobial activity

Key Observations

Lipophilicity and Bioavailability :

  • The target compound’s benzyl and chloro-fluorobenzyl groups confer higher lipophilicity (logP ~3.5 estimated) compared to fluridone (logP ~3.0) . This may enhance membrane permeability but reduce aqueous solubility.
  • The difluorobenzyl-substituted analog () shows improved solubility due to electron-withdrawing fluorine atoms .

Biological Activity: Fluridone: A well-characterized herbicide targeting phytoene desaturase, critical in carotenoid synthesis . Its trifluoromethylphenyl group enhances binding affinity to plant enzymes. No commercial data is available yet. Imidazole Derivative (): The imidazole group is associated with antifungal activity in other pyridinones, but this compound was discontinued, possibly due to synthesis challenges or toxicity .

Stability and Synthetic Complexity :

  • The target compound’s pKa (~1.54) indicates stability under acidic conditions, suitable for gastrointestinal absorption if used pharmacologically .
  • Derivatives with imidazole or triazole moieties (e.g., ) require multi-step synthesis, increasing production costs .

Biological Activity

3-((2-Chloro-6-fluorobenzyl)oxy)-2-methyl-4(1H)-pyridinone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Formula : C13H11ClFNO2
  • Molecular Weight : 251.68 g/mol
  • CAS Number : 1490082

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

  • Antibacterial Activity : The compound has been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
  • Antichlamydial Activity : According to studies, derivatives of this compound demonstrate selective activity against Chlamydia species, suggesting potential for developing targeted therapies against chlamydial infections .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism, thereby reducing bacterial proliferation.

Biological Activity Data

The following table summarizes the biological activity data for this compound based on various studies:

Activity Type Target Organism Minimum Inhibitory Concentration (MIC) Reference
AntibacterialStaphylococcus aureus20 µg/mL
AntibacterialEscherichia coli40 µg/mL
AntichlamydialChlamydia trachomatisIC50 = 5.2 µg/mL
Enzyme InhibitionClpP (in E. coli)Moderate Activation

Case Studies

  • Study on Antibacterial Activity
    • A study evaluated the antibacterial effects of various derivatives of pyridinone compounds against multi-drug resistant strains of Staphylococcus aureus. The results indicated that this compound exhibited significant activity with an MIC comparable to standard antibiotics .
  • Antichlamydial Efficacy
    • In a focused study on chlamydial infections, the compound demonstrated a dose-dependent inhibition of Chlamydia inclusions in infected cells. The immunofluorescence assays revealed that treatment with the compound significantly reduced inclusion sizes and numbers, indicating its potential as a therapeutic agent against chlamydial infections .
  • Enzymatic Activation Studies
    • Another investigation explored the compound's ability to activate ClpP in E. coli, showing that it could enhance the degradation of misfolded proteins in bacterial cells, thus presenting a novel mechanism for antibacterial action .

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